H-Gln-OtBu.HCl
CAS No.: 39741-62-3
Cat. No.: VC21537682
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39741-62-3 |
|---|---|
| Molecular Formula | C9H19ClN2O3 |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H |
| Standard InChI Key | ZEPNUNKDKQACNC-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)N)N.Cl |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl |
Introduction
H-Gln-OtBu.HCl, also known as L-glutamine tert-butyl ester hydrochloride, is a significant organic compound used extensively in chemical synthesis and biological research. Its molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . This compound is crucial in solid-phase peptide synthesis (SPPS), where it serves as a protective group for the glutamine side chain, preventing unwanted reactions during peptide assembly.
Applications in Solid-Phase Peptide Synthesis
In SPPS, H-Gln-OtBu.HCl plays a pivotal role by protecting the glutamine side chain during peptide assembly. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product. Once the peptide chain is complete, the tert-butyl ester group can be selectively removed under specific conditions to reveal the free glutamine side chain, which is essential for the peptide's biological function.
Biological Research and Applications
H-Gln-OtBu.HCl is used in various biological studies, particularly in protein synthesis and amino acid modification research. It serves as an intermediate in peptide synthesis and can be utilized to investigate metabolic pathways involving glutamine. The compound's solubility properties facilitate its use in biological assays, allowing researchers to study its interactions with biological systems and its potential therapeutic applications.
Synthesis and Preparation
The synthesis of H-Gln-OtBu.HCl typically involves the reaction of glutamine with tert-butyl hydroxypropionate under alkaline conditions. This method allows for the selective formation of the tert-butyl ester while ensuring high yields of the desired product. Alternative methods may involve different protective groups or starting materials, but the general approach remains consistent across various protocols.
Research Findings and Future Directions
Studies involving H-Gln-OtBu.HCl often focus on its interactions with biological systems, particularly how it influences metabolic pathways related to glutamine. Its role as a substrate for enzymes involved in amino acid metabolism has been investigated, providing insights into its potential therapeutic applications. Additionally, interaction studies may explore how this compound can affect cellular processes when incorporated into peptides or proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume